molecular formula C5H7NO3 B1526240 3-Cyano-2-methoxypropanoic acid CAS No. 1314978-71-6

3-Cyano-2-methoxypropanoic acid

Cat. No.: B1526240
CAS No.: 1314978-71-6
M. Wt: 129.11 g/mol
InChI Key: JVLYPSDXPSDYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-2-methoxypropanoic acid is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Production of Valuable Chemicals

  • Production of 3-Hydroxypropanoic Acid : Metabolic engineering and synthetic biology advancements have led to efficient bio-production methods for 3-hydroxypropanoic acid (3-HP), a chemical precursor for acrylic acid and bioplastics, from renewable resources. These innovations include introducing heterologous pathways, precise gene expression control, enzyme engineering, and fermentation optimization to improve yields in microbial cell factories (Jers et al., 2019).

Chemical Synthesis and Catalysis

  • Catalytic Chemical Methods for 3-HP : Eco-sustainable processes have been developed for the production of 3-hydroxypropanoic acid, highlighting the potential of catalytic methods in achieving high yields from biomass-derived materials (Pina, Falletta, & Rossi, 2011).
  • Biomass Conversion to 3-HP : The biomass-derived platform chemical levulinic acid can be efficiently converted into 3-hydroxypropanoic acid through oxidation with hydrogen peroxide, demonstrating a chemical-catalytic approach to sustainable chemical synthesis (Wu, Dutta, & Mascal, 2015).

Organic Chemistry and Drug Development

  • Biocatalytic Synthesis of Chiral Precursors : Commercial lipases have been used as biocatalysts for the synthesis of chiral precursors of β-substituted-γ-amino acids, offering an efficient route to optically active compounds, which are crucial for drug development (Mukherjee & Martínez, 2011).

Environmental and Materials Science

  • Corrosion Inhibition : New acrylamide derivatives have been explored as corrosion inhibitors in nitric acid solutions for copper, leveraging the structural properties of cyano and methoxy groups for enhancing corrosion resistance, showcasing the application of organic compounds in materials protection (Abu-Rayyan et al., 2022).

Properties

IUPAC Name

3-cyano-2-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-4(2-3-6)5(7)8/h4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLYPSDXPSDYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.